CYP2B6 Inhibition: Class-Level Inference Suggests Lower Potency than Established Analog 4-(4-Nitrobenzyl)pyridine
No direct data exists for this compound's inhibition of CYP2B6. Class-level inference based on the structurally similar analog 4-(4-nitrobenzyl)pyridine (4-NBP) suggests potential, but likely lower, activity. 4-NBP is a potent and selective CYP2B6 inhibitor (IC50 < 1 µM), a property confirmed through 3D-QSAR analysis and X-ray crystallography [1]. The presence of the ether linkage in 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide introduces conformational flexibility and a different electronic environment compared to the directly linked methylene bridge in 4-NBP, which is expected to alter binding affinity and selectivity.
| Evidence Dimension | Inhibition of human CYP2B6 |
|---|---|
| Target Compound Data | No Data Available |
| Comparator Or Baseline | 4-(4-Nitrobenzyl)pyridine (4-NBP): IC50 < 1 µM |
| Quantified Difference | Cannot be determined. Activity is hypothesized to be lower based on structural divergence from a known potent inhibitor. |
| Conditions | In vitro enzyme inhibition assay using human liver microsomes |
Why This Matters
Without direct data, any CYP2B6 inhibitory activity is speculative. For researchers requiring a CYP2B6 inhibitor, 4-NBP is the evidence-backed choice.
- [1] Korhonen, L. E., et al. (2006). New potent and selective cytochrome P450 2B6 (CYP2B6) inhibitors based on three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. British Journal of Pharmacology, 149(3), 302-310. View Source
